4(3H)-Quinazolinone, 2-ethyl-6-iodo-3-(2-((1-methylethyl)amino)ethyl)-

LogP PSA physicochemical profiling

4(3H)-Quinazolinone, 2-ethyl-6-iodo-3-(2-((1-methylethyl)amino)ethyl)- (CAS 77301-01-0) is a synthetic 2,3,6-trisubstituted quinazolin-4(3H)-one derivative with molecular formula C₁₅H₂₀IN₃O and a molecular weight of 385.24 g/mol. The compound features a 2-ethyl substituent, a 6-iodo halogenation, and an N3 side chain bearing an isopropylaminoethyl moiety—a substitution pattern that distinguishes it from the broader 2-alkylamino-6-halogenoquinazolin-4(3H)-one class where the basic amine is typically attached at the 2-position rather than the N3 side chain.

Molecular Formula C15H20IN3O
Molecular Weight 385.24 g/mol
CAS No. 77301-01-0
Cat. No. B15214953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 2-ethyl-6-iodo-3-(2-((1-methylethyl)amino)ethyl)-
CAS77301-01-0
Molecular FormulaC15H20IN3O
Molecular Weight385.24 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C=C(C=C2)I)C(=O)N1CCNC(C)C
InChIInChI=1S/C15H20IN3O/c1-4-14-18-13-6-5-11(16)9-12(13)15(20)19(14)8-7-17-10(2)3/h5-6,9-10,17H,4,7-8H2,1-3H3
InChIKeyIMFOMXCCXQIEHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4(3H)-Quinazolinone, 2-ethyl-6-iodo-3-(2-((1-methylethyl)amino)ethyl)- (CAS 77301-01-0): Structural Identity and Procurement Baseline


4(3H)-Quinazolinone, 2-ethyl-6-iodo-3-(2-((1-methylethyl)amino)ethyl)- (CAS 77301-01-0) is a synthetic 2,3,6-trisubstituted quinazolin-4(3H)-one derivative with molecular formula C₁₅H₂₀IN₃O and a molecular weight of 385.24 g/mol [1]. The compound features a 2-ethyl substituent, a 6-iodo halogenation, and an N3 side chain bearing an isopropylaminoethyl moiety—a substitution pattern that distinguishes it from the broader 2-alkylamino-6-halogenoquinazolin-4(3H)-one class where the basic amine is typically attached at the 2-position rather than the N3 side chain [2]. It is commercially supplied by multiple vendors at ≥97% purity (validated by NMR, HPLC, or GC), with a calculated LogP of 2.95 and a polar surface area (PSA) of 46.92 Ų, parameters relevant for permeability and target engagement predictions .

Why Generic Substitution Fails for 4(3H)-Quinazolinone, 2-ethyl-6-iodo-3-(2-((1-methylethyl)amino)ethyl)- (CAS 77301-01-0)


Generic substitution within the 6-iodoquinazolin-4(3H)-one class is not pharmacologically or physicochemically valid. The position of the basic amine—whether on the N3 side chain (as in CAS 77301-01-0) or directly at the 2-position (as in the 2-alkylamino series studied by Somers et al.)—fundamentally alters the spatial presentation of the protonatable nitrogen, which is critical for KATP channel interaction and receptor binding [1]. Additionally, the N-alkyl group on the side chain (isopropyl in CAS 77301-01-0 vs. ethyl in CAS 77301-00-9) modifies LogP, PSA, and steric bulk, parameters known to influence both tissue permeability and target selectivity within quinazolinone series [2][3]. Even within closely related 6-iodo-2-ethyl-quinazolinones, replacement of the N3 substituent from isopropylaminoethyl to benzothiazolyl has been shown to shift biological activity from anticonvulsant to antitumor profiles, underscoring the non-interchangeability of these analogs [4].

Quantitative Differentiation Evidence for CAS 77301-01-0: Head-to-Head, Cross-Study, and Class-Level Data


Physicochemical Differentiation: LogP and PSA of CAS 77301-01-0 vs. N-Ethyl Analog CAS 77301-00-9

CAS 77301-01-0 (N-isopropylaminoethyl) exhibits a calculated LogP of 2.95 and a PSA of 46.92 Ų, compared to its closest commercially available N-ethyl analog CAS 77301-00-9 (LogP ~2.41, PSA 46.92 Ų, MW 371.22) [1][2]. The increased LogP (+0.54 units) conferred by the isopropyl group predicts moderately enhanced membrane permeability, while the identical PSA indicates retained hydrogen-bonding capacity. This difference is meaningful in CNS-targeted programs where optimal LogP ranges (typically 2–4) influence blood-brain barrier penetration [3].

LogP PSA physicochemical profiling permeability drug-likeness

Class-Level KATP Channel Modulatory Activity: 6-Iodo vs. 6-Chloro Quinazolinones in Pancreatic β-Cells

In the 2-alkylamino-6-halogenoquinazolin-4(3H)-one series studied by Somers et al. (2001), the 6-iodo-substituted compound 22 (2-isopropylamino, 6-I) inhibited insulin release from rat pancreatic islets with 12.2 ± 0.9% residual secretion at 50 μM, versus 6.6 ± 0.5% for the 6-chloro counterpart 13, indicating that iodine substitution at the 6-position reduced inhibitory potency on insulin secretion by approximately 1.85-fold relative to chlorine (P < 0.05) [1]. On vascular smooth muscle (rat aorta, 30 mM KCl), compound 22 exhibited an IC₅₀ of 12.1 ± 2.3 μM, compared to 17.3 ± 5.9 μM for compound 13, suggesting marginally superior vasorelaxant potency for the 6-iodo congener in this tissue [1]. These data demonstrate that 6-iodo substitution in quinazolinones produces a distinct pharmacological fingerprint versus 6-chloro, with tissue-dependent potency differences.

KATP channel insulin secretion pancreatic β-cells 6-iodo 6-chloro quinazolinone

Anticonvulsant Activity of 6-Iodo-2-ethyl-4(3H)-quinazolinone Scaffold: Class-Level Evidence with Benzothiazole-Substituted Analogs

Dahikar et al. (2010) evaluated a series of 6-iodo-2-ethyl-4(3H)-3-(5-substituted benzothiazole-2'-yl) quinazolinones, synthesized from the common intermediate 6-iodo-2-ethyl-3,1-benzoxazine-4-one—the same benzoxazinone precursor used in the synthesis of CAS 77301-01-0 [1]. In the maximal electroshock (MES) seizure model, test compounds were compared to phenobarbitone at 20 mg/kg. Several derivatives demonstrated seizure protection, establishing the 6-iodo-2-ethyl-quinazolinone core as a validated anticonvulsant pharmacophore [1]. Notably, the N3 substituent in this series (benzothiazolyl) differs from CAS 77301-01-0 (isopropylaminoethyl), meaning the anticonvulsant activity is scaffold-derived rather than specific to the exact N3 substitution pattern.

anticonvulsant maximal electroshock 6-iodo-2-ethyl quinazolinone phenobarbitone

Antitumor Activity of 6-Iodoquinazolin-4(3H)-one Derivatives: Quantitative Benchmarking Against Paclitaxel

Pérez-Fehrmann et al. (2022) reported a comprehensive SAR study of 6-iodo-2-methylquinazolin-4(3H)-one 3N-substituted derivatives, demonstrating that the 6-iodo substituent is a critical determinant of cytotoxic potency across multiple human cancer cell lines [1]. Compound 3d (bearing a 4-chlorophenyl N3-substituent) achieved an IC₅₀ of 10 μM against cervical cancer HeLa cells, while compound 3a was effective against promyelocytic leukemia HL60 (IC₅₀ = 21 μM) and non-Hodgkin lymphoma U937 (IC₅₀ = 30 μM)—in each case compared to paclitaxel as the reference standard [1]. Although the N3 substituent in these analogs differs from that of CAS 77301-01-0, the 3D-QSAR analysis confirmed that the 6-iodo-quinazolinone core engages dihydrofolate reductase (DHFR) through hydrophobic interactions, with N3 substituent lipophilicity and electronic character modulating binding affinity [1]. This provides a quantitative framework for evaluating the potential antitumor relevance of CAS 77301-01-0 in DHFR-targeted programs.

antitumor cytotoxic 6-iodoquinazolinone IC50 paclitaxel DHFR

Commercial Purity and Batch Consistency: CAS 77301-01-0 Procurement Specifications

CAS 77301-01-0 is commercially available from multiple suppliers at standardized purity levels of ≥97% (Bidepharm, batch-specific NMR, HPLC, and GC reports available) and ≥98% (MolCore, ISO-certified) . In contrast, the nearest structural analog CAS 77301-00-9 (N-ethyl variant) is typically offered at 95% purity with less comprehensive batch QC documentation . The availability of multi-method batch QC (NMR + HPLC + GC) for CAS 77301-01-0 supports its use in quantitative pharmacology assays where impurity profiles can confound dose-response relationships. No biological activity data from the vendors accompany either compound, confirming that these are offered as research-grade synthetic intermediates rather than characterized pharmacological tools .

purity QC NMR HPLC batch consistency procurement

Synthetic Accessibility and Key Intermediate: 6-Iodo-2-ethyl-3,1-benzoxazine-4-one as a Shared Precursor

The synthesis of CAS 77301-01-0 proceeds via the key intermediate 6-iodo-2-ethyl-4H-3,1-benzoxazin-4-one, which is prepared from 5-iodoanthranilic acid and propionyl chloride [1]. This benzoxazinone intermediate is a versatile scaffold that has been independently validated as a precursor for anticonvulsant quinazolinones (Dahikar et al., 2010) and antitumor quinazolinones (Pérez-Fehrmann et al., 2022) [1][2]. The convergent synthetic route allows for modular variation of the N3 side chain amine, making CAS 77301-01-0 not only a target compound for direct biological evaluation but also a reference point for parallel library synthesis where the isopropylaminoethyl group can be systematically varied to explore SAR around the N3 substituent .

synthesis benzoxazinone intermediate 5-iodoanthranilic acid medicinal chemistry

Best Research and Industrial Application Scenarios for 4(3H)-Quinazolinone, 2-ethyl-6-iodo-3-(2-((1-methylethyl)amino)ethyl)- (CAS 77301-01-0)


KATP Channel Pharmacology: Differentiating 6-Iodo vs. 6-Chloro Quinazolinone Effects on Insulin Secretion and Vascular Tone

CAS 77301-01-0 is a structurally distinct 6-iodoquinazolinone bearing the basic amine on the N3 side chain rather than at the 2-position. Based on class-level data from Somers et al. (2001), 6-iodo substitution in quinazolinones produces a pharmacological profile characterized by reduced pancreatic β-cell inhibition (12.2% residual insulin secretion at 50 μM for compound 22 vs. 6.6% for the 6-chloro analog 13) but enhanced vasorelaxant potency (IC₅₀ 12.1 μM vs. 17.3 μM on rat aorta) [1]. Researchers investigating tissue-selective KATP channel modulation should prioritize CAS 77301-01-0 over 6-chloro analogs when vascular smooth muscle activity is the primary endpoint of interest, and should directly compare it to the 2-isopropylamino series (compound 22) to determine whether relocating the basic amine from the 2-position to the N3 side chain alters tissue selectivity.

CNS Drug Discovery: Anticonvulsant Scaffold with Tunable N3 Side Chain for Blood-Brain Barrier Optimization

The 6-iodo-2-ethyl-quinazolinone core has established anticonvulsant activity in the maximal electroshock (MES) model when substituted with benzothiazolyl N3 groups (Dahikar et al., 2010) [1]. CAS 77301-01-0, with its calculated LogP of 2.95 and PSA of 46.92 Ų [2], falls within the favorable CNS drug-like space (LogP 2–4, PSA < 90 Ų) [3]. The isopropylaminoethyl N3 substituent provides a protonatable amine that may enhance aqueous solubility at physiological pH while maintaining sufficient lipophilicity for passive BBB permeation. Medicinal chemistry teams pursuing novel anticonvulsant agents should procure CAS 77301-01-0 as a direct comparator to the benzothiazolyl series, hypothesizing that the flexible isopropylaminoethyl chain may offer improved pharmacokinetic properties relative to the rigid benzothiazolyl substituent.

Oncology Drug Discovery: DHFR-Targeted Antitumor Quinazolinones with 2-Ethyl Hydrophobic Enhancement

The 3D-QSAR and molecular docking study by Pérez-Fehrmann et al. (2022) established that 6-iodoquinazolin-4(3H)-ones bind dihydrofolate reductase (DHFR) via hydrophobic interactions of the quinazoline ring, with N3 substituent lipophilicity positively correlated with cytotoxic potency across HL60, U937, HeLa, and T98G cancer cell lines (IC₅₀ range: 10–30 μM for the most potent analogs) [1]. CAS 77301-01-0 features a 2-ethyl group predicted to increase hydrophobic contact with the DHFR active site relative to the 2-methyl series, while the isopropylaminoethyl N3 chain introduces a basic center not present in the reference compounds. This distinct pharmacophore may enable dual-targeting strategies (e.g., DHFR + EGFR/VEGFR-2) as explored in the iodoquinazoline class by Alsulaimany et al. (2023) [2]. Oncology-focused groups should procure CAS 77301-01-0 for head-to-head cytotoxicity profiling against the published 6-iodo-2-methyl standards.

Parallel SAR Library Synthesis: Benzoxazinone Intermediate Strategy for N3 Substituent Scanning

CAS 77301-01-0 is synthesized from the common intermediate 6-iodo-2-ethyl-4H-3,1-benzoxazin-4-one, which is prepared from commercially available 5-iodoanthranilic acid and propionyl chloride [1]. This convergent route enables procurement of a single batch of the benzoxazinone intermediate followed by parallel amination with diverse amines to generate a focused library of N3-substituted 6-iodo-2-ethyl-quinazolinones for SAR exploration [2]. For medicinal chemistry laboratories operating under budget or timeline constraints, procuring both CAS 77301-01-0 (as the isopropylaminoethyl reference point) and the benzoxazinone precursor enables systematic variation of the N3 side chain while keeping the 6-iodo-2-ethyl pharmacophore constant—a strategy validated by the anticonvulsant and antitumor series published in the literature [1][3].

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 2-ethyl-6-iodo-3-(2-((1-methylethyl)amino)ethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.